4-Nitroindan-1-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Nitroindan-1-one involves various chemical pathways and methodologies. For instance, the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, which shares a nitro functional group with this compound, was achieved using Cu(II) and Zn(II) salts in basic media, indicating the potential for metal-assisted synthesis pathways for related compounds . Similarly, the synthesis of 4-nitrosophenyl-1,4-dihydropyridines, which are derived from nitro compounds, utilized the classical Hantzsch 1,4-dihydropyridine synthesis followed by reduction and oxidation steps . The one-pot nitro-Mannich/lactamization cascade method was employed for the synthesis of 1,3,5-trisubstituted 4-nitropyrrolidin-2-ones, demonstrating a broad scope and high diastereoselectivity . Additionally, the synthesis of N1-3-{(4-Substituted aryl-3-chloro-2-oxo-azetidine)-iminocarbamyl}-propyl-6-nitroindazole derivatives involved conventional methods and characterization by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been elucidated using various analytical techniques. For example, 4-nitrobenzylphosphonic acid was structurally characterized by vibrational spectroscopy and single-crystal X-ray diffraction, revealing the formation of helical chains and intermolecular interactions within the crystal lattice . The structure of (4R)-4-hydroxy-1-nitroso-l-proline, a cyclic hydroxy-N-nitrosoacid, was determined to have classical intermolecular O–H⋯O hydrogen bonds forming chains and sheets, with ab initio calculations providing insights into the conformational changes upon nitrosation .
Chemical Reactions Analysis
The chemical reactivity of nitro compounds, including those structurally related to this compound, involves various reactions. The Michael addition of primary aliphatic nitro compounds to alpha,beta-unsaturated enones in aqueous media allows for the one-pot synthesis of diverse functionalized molecules such as 1,4-diketones and hydroxytetrahydrofurans . This indicates that nitro compounds can participate in nucleophilic addition reactions under eco-friendly conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro compounds are influenced by their molecular structure and intermolecular interactions. The cohesive energy of 4-nitrobenzylphosphonic acid, as calculated from its crystal structure, was found to be significant, suggesting strong electrostatic interactions contributing to lattice stability . The study of 1-Animo-2-Hydroxy-6-Nitroindane, a compound related to this compound, involved the optimization of synthesis steps such as nitration and epoxidation, with the final product's structure confirmed by NMR and IR spectroscopy . This highlights the importance of optimizing reaction conditions to improve yields and purity of nitro compounds.
Scientific Research Applications
Synthesis and Intermediates
4-Nitroindan-1-one has been investigated in the context of synthetic chemistry, particularly as an intermediate in the production of various compounds. For instance, its role in the synthesis of 1-Amino-2-Hydroxy-6-Nitroindane, which has applications in drug and pesticide intermediates, has been studied. The synthesis process involves multiple steps including nitration, reduction, dehydration, epoxidation, and amination, with a focus on improving the yield and purity of the final product (He Chu-hua, 2010).
Environmental Impact and Toxicity
The environmental impact of nitrophenols, including this compound, has been a subject of study, particularly in relation to their effects on aquatic systems and methanogenic systems. Research has shown that these compounds, widely used in industries such as explosives, pharmaceuticals, and pesticides, can have toxic effects on methanogenic systems, which are crucial for waste treatment and energy production (Mohammad R. Haghighi Podeh, S. Bhattacharya, M. Qu, 1995).
Electrochemical Detection and Analysis
Electrochemical methods have been developed for the detection and analysis of this compound. Techniques like direct current tast polarography and differential pulse polarography have been used for its determination. Such methods are crucial for monitoring the presence of this compound in environmental samples, particularly in drinking and river water (Vendula Němcová, V. Vyskočil, J. Barek, 2015).
Protecting Group in Chemical Synthesis
This compound derivatives, such as 2-Acetyl-4-nitroindane-1,3-dione, have been used as protecting groups for primary amines in chemical synthesis. This application is significant in the solid-phase synthesis of peptides and other complex molecules, indicating the versatility of this compound in synthetic chemistry (B. Kellam, B. Bycroft, W. Chan, S. R. Chhabra, 1998).
Safety and Hazards
The safety information for 4-Nitroindan-1-one includes the following precautionary statements: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
Mechanism of Action
Target of Action
The compound is a small molecule and belongs to the class of organic compounds known as indenes and isoindenes . These compounds contain an indene moiety, which consists of a cyclopentadiene fused to a benzene ring .
Biochemical Pathways
It is known that 1-indanone derivatives, to which 4-nitroindan-1-one belongs, have a broad range of biological activity . They are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds . They can also be used in the treatment of neurodegenerative diseases .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
1-indanone derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the compound is a solid at ambient temperature , suggesting that it may be stable under a variety of conditions.
properties
IUPAC Name |
4-nitro-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIWEVWPOBNGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179370 | |
Record name | 4-Nitroindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
24623-25-4 | |
Record name | 4-Nitro-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24623-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitroindan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024623254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24623-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitroindan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90179370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitroindan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitroindan-1-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887RZ2KVC6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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